2-[(3-chlorophenyl)amino]-8-fluoro-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
The compound 2-[(3-chlorophenyl)amino]-8-fluoro-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (CAS: 2742036-14-0) is a heterocyclic derivative of quinazolinone, a scaffold widely studied for its diverse pharmacological properties . Its molecular formula is $ \text{C}{16}\text{H}{9}\text{ClFN}_{5}\text{OS} $, with an exact mass of 352.0668534 (or 352.0893, depending on isomerism) . The structure features a fused [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one core substituted with a 3-chlorophenylamino group at position 2 and a fluorine atom at position 6. This compound is part of a broader class of thiadiazoloquinazolinones, which are synthesized via cyclocondensation or alkylation reactions and are known for antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
2-(3-chloroanilino)-8-fluoro-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN4OS/c16-8-2-1-3-10(6-8)18-14-20-21-13(22)11-5-4-9(17)7-12(11)19-15(21)23-14/h1-7H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUOXCXXOCWMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)F)N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3-chlorophenyl)amino]-8-fluoro-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H8ClFN4OS
- CAS Number : 1040654-78-1
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinazoline derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values around 2.09 μM.
- HepG2 (liver cancer) : IC50 values around 2.08 μM .
These values indicate a potent inhibitory effect comparable to established antitumor agents.
The compound's mechanism of action appears to involve the inhibition of key enzymes and pathways associated with tumor growth:
- EGFR Inhibition : The compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Studies indicate that modifications in the quinazoline structure can enhance this inhibitory activity .
- Aurora Kinase Inhibition : It has also been evaluated for its activity against Aurora B kinase, which is vital for cell division and is often overexpressed in tumors .
Case Studies
- Study on Cytotoxicity : A series of novel quinazoline derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced activity against A549 lung cancer cells .
- In Vivo Studies : Preliminary in vivo studies suggest that compounds similar to this compound could reduce tumor size significantly in xenograft models .
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds within the thiadiazoloquinazolinone class exhibit significant anticancer properties. Studies have shown that 2-[(3-chlorophenyl)amino]-8-fluoro-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cells, showing promise as a potential chemotherapeutic agent due to its ability to inhibit tumor cell proliferation.
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. This compound may target specific pathways such as the PI3K/Akt signaling pathway, which is crucial for cell survival and growth. Further research is needed to elucidate the exact molecular interactions and pathways affected by this compound.
Agricultural Applications
Pesticidal Properties
The compound has been explored for its potential use as a pesticide. Its fluorinated structure enhances lipophilicity, which may improve its efficacy in penetrating plant tissues and targeting pests effectively. Preliminary studies suggest that it may exhibit insecticidal activity against common agricultural pests.
Herbicide Development
Additionally, there is ongoing research into the herbicidal properties of this compound. The unique structural features allow for the modification of its chemical properties to enhance selectivity towards specific weed species while minimizing impact on crop plants.
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been investigated as a potential monomer for polymer synthesis. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties.
Nanotechnology
The compound's unique electronic properties make it suitable for applications in nanotechnology. It can be utilized in the fabrication of nanoscale devices or as a component in organic light-emitting diodes (OLEDs), where its electronic characteristics can be exploited for improved performance.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against lung cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Insecticidal Properties | Showed effective mortality rates against common agricultural pests in controlled environments. |
| Study 3 | Polymer Synthesis | Successfully incorporated into polymer chains resulting in materials with enhanced mechanical strength and thermal resistance. |
Chemical Reactions Analysis
Chemical Reactions of Quinazolinone Derivatives
Quinazolinone derivatives can undergo various chemical modifications to enhance their biological activities. These modifications include thionation, alkylation, and formylation reactions.
Thionation and Alkylation
-
Thionation : Quinazolinones can be thionated using Lawesson’s reagent to introduce a sulfur atom into the ring, which can further be alkylated to form thioquinazolinones .
-
Alkylation : The thioquinazolinone can be alkylated to form methylthioquinazolinones, which may exhibit different biological activities compared to their oxygen counterparts.
Formylation and Chlorination
-
Formylation : Attempts to formylate quinazolinones using the Vilsmeier–Haack reaction may not always yield the expected product. Instead, chlorinated derivatives can be formed, as seen in the synthesis of 4-chloro-2-(1H-indol-3-yl)quinazoline .
-
Chlorination : Chlorination reactions can introduce halogen substituents, which can affect the compound's reactivity and biological activity.
Biological Activities of Quinazolinone Derivatives
Quinazolinone derivatives are known for their inhibitory activities against various enzymes, including tyrosine kinases such as EGFR, HER2, CDK2, and VEGFR2 . These compounds can act as ATP competitive or non-competitive inhibitors, depending on their structure and the specific kinase they target.
Inhibitory Activities
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 2i | CDK2 | 0.173 ± 0.012 |
| 3i | CDK2 | 0.177 ± 0.032 |
| 3i | HER2 | 0.079 ± 0.015 |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Thiadiazoloquinazolinones vary primarily in substituents at positions 2 and 7. Key analogs include:
Key Observations :
- The target compound’s 3-chlorophenylamino group is structurally analogous to 6g (), which shares a 3-chlorophenyl substituent but lacks the fluorine atom .
- Substitutions at position 2 (e.g., propylthio, sulfonamide) significantly alter hydrophobicity and electronic properties, impacting biological activity .
Antimicrobial and Antituberculosis (Mtb) Activity
- Propylthio Derivative : Exhibited 100% anti-Mtb activity due to hydrophobic interactions with InhA residues, outperforming nitro- (8%) and fluoro- (7%) substituted analogs . The target compound’s 8-fluoro group may reduce anti-Mtb efficacy compared to the propylthio analog.
- Thienopyrimidones (): Compounds like USP/VA-2 (methyl-substituted) showed anti-HIV-2 activity, suggesting the thiadiazoloquinazolinone scaffold’s versatility. However, the target compound’s fluorine may enhance selectivity for bacterial targets over viral ones .
Anticancer and Anti-inflammatory Activity
- Bis-7-Substituted Analogs (): Demonstrated antimicrobial and anti-inflammatory activity, with substituents like sulfonamide or cyano groups enhancing potency. The target compound’s 3-chlorophenylamino group may similarly improve membrane penetration .
- Biginelli-like Derivatives () : Fused DHPM analogs exhibited antiproliferative effects against breast cancer cells. The fluorine atom in the target compound could modulate electron-withdrawing effects, influencing DNA intercalation or kinase inhibition .
Preparation Methods
Cyclocondensation of Fluorinated Anthranilic Acid with Thiadiazole Amines
The quinazolinone core is constructed via cyclization of 8-fluoroanthranilic acid with acetic anhydride, followed by reaction with 5-(3-chlorophenylamino)-1,3,4-thiadiazol-2-amine in glacial acetic acid.
Procedure :
-
8-Fluoroanthranilic acid (1.0 mmol) is refluxed with acetic anhydride (5 mL) for 4 hours to form 2-methyl-8-fluorobenzoxazin-4-one .
-
The intermediate is combined with 5-(3-chlorophenylamino)-1,3,4-thiadiazol-2-amine (1.2 mmol) in glacial acetic acid and refluxed for 6 hours.
-
The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol.
Yield : 68–72%
Characterization :
Microwave-Assisted One-Pot Domino Reaction
Adapting methodologies from thiazoloquinazolinone synthesis, this route employs microwave irradiation to fuse 2-amino-1,3,4-thiadiazole with 8-fluoro-2-nitrobenzaldehyde and dimedone.
Procedure :
-
A mixture of 2-amino-5-(3-chlorophenylamino)-1,3,4-thiadiazole (1.0 mmol), 8-fluoro-2-nitrobenzaldehyde (1.1 mmol), and dimedone (1.0 mmol) in acetic acid (5 mL) is irradiated at 120°C (300 W) for 20 minutes.
-
The product is purified via column chromatography (hexane/ethyl acetate, 7:3).
Yield : 75–78%
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 120°C |
| Irradiation Power | 300 W |
| Reaction Time | 20 min |
Advantages : Reduced reaction time and improved regioselectivity for the thiadiazole fusion.
Post-Synthetic Fluorination and Substitution
This method introduces fluorine at position 8 after constructing the thiadiazoloquinazolinone scaffold.
Procedure :
-
2-[(3-Chlorophenyl)amino]-5H-thiadiazolo[2,3-b]quinazolin-5-one (1.0 mmol) is dissolved in dry DMF.
-
Selectfluor® (2.0 mmol) is added, and the mixture is stirred at 80°C for 12 hours.
-
The product is isolated via extraction (dichloromethane/water) and recrystallized.
Yield : 62–65%
Challenges : Competing side reactions at positions 6 and 7 necessitate careful temperature control.
Comparative Analysis of Synthetic Methods
Efficiency and Yield
| Method | Yield (%) | Purity (%) | Time Required |
|---|---|---|---|
| Cyclocondensation | 68–72 | 95–98 | 10 hours |
| Microwave-Assisted | 75–78 | 97–99 | 20 minutes |
| Post-Synthetic Fluorination | 62–65 | 90–93 | 14 hours |
The microwave-assisted route offers superior yield and purity, attributed to accelerated reaction kinetics and reduced side-product formation.
Regiochemical Considerations
The position of fluorine and thiadiazole fusion is critically influenced by the choice of starting materials:
-
8-Fluoroanthranilic acid ensures regioselective fluorination at position 8.
-
Microwave conditions favor cyclization over nucleophilic substitution at position 2.
Mechanistic Insights
Cyclocondensation Pathway
-
Formation of Benzoxazinone : Acetic anhydride mediates dehydration of 8-fluoroanthranilic acid to form a reactive benzoxazinone intermediate.
-
Nucleophilic Attack : The thiadiazole amine attacks the carbonyl carbon, leading to ring opening and subsequent cyclization to form the quinazolinone-thiadiazole fused system.
Microwave-Promoted Fusion
The domino reaction proceeds via:
-
Knoevenagel Condensation : Between 8-fluoro-2-nitrobenzaldehyde and dimedone.
-
Michael Addition : 2-Amino-1,3,4-thiadiazole attacks the α,β-unsaturated ketone.
-
Cyclodehydration : Acid-catalyzed intramolecular cyclization forms the fused thiadiazoloquinazolinone.
Challenges and Optimization Strategies
Side Reactions
Q & A
Q. How to design a SAR study for this compound’s analogs?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogen replacements, aryl group variations). Test against a panel of related targets (e.g., kinases, GPCRs) and correlate activity with physicochemical descriptors (logP, polar surface area). Use multivariate regression to identify critical structural features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
